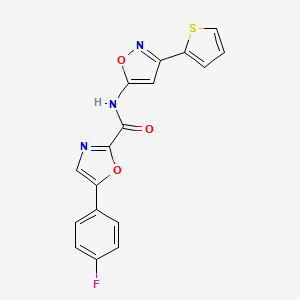

5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O3S/c18-11-5-3-10(4-6-11)13-9-19-17(23-13)16(22)20-15-8-12(21-24-15)14-2-1-7-25-14/h1-9H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMPCWGJHCJUOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated isoxazole intermediate.

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Final Coupling: The final step involves coupling the fluorophenyl group with the oxazole carboxamide intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Oxazole Core Formation

The oxazole ring is typically constructed via:

-

Robinson–Gabriel synthesis : Cyclodehydration of α-acylaminoketones using POCl₃ or TFA (trifluoroacetic acid) .

-

Pd-catalyzed cyclization : Reaction of picolinamide derivatives with aldehydes in n-octane using Pd(TFA)₂ as a catalyst (yields: 60–85%) .

Example Reaction

textPicolinamide + 4-Fluorobenzaldehyde → 2-(Pyridin-2-yl)-5-(4-fluorophenyl)oxazole [7]

Isoxazole-Thiophene Assembly

The 3-(thiophen-2-yl)isoxazol-5-yl group is synthesized via:

-

1,3-Dipolar cycloaddition : Reaction of nitrile oxides (generated in situ from hydroxylamine and TsN(Cl)Na) with thiophene-bearing alkynes under microwave irradiation (70–90% yields) .

-

Copper-catalyzed coupling : Thiophene-substituted alkynes react with nitrile oxides in the presence of Cu(I) catalysts .

Carboxamide Linkage

The N-linked carboxamide bridge is formed through:

-

EDC/DMAP-mediated coupling : Activation of oxazole-2-carboxylic acid with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) followed by reaction with 5-aminoisoxazole derivatives (48–72 h, RT) .

-

In situ mixed carbonates : Use of triphosgene to generate reactive intermediates for amide bond formation .

Oxazole Ring Modifications

Isoxazole-Thiophene Reactivity

-

Thiophene sulfonation : SO₃/DMF complex at 50°C introduces sulfonic acid groups at C5 of thiophene.

-

Isoxazole ring opening : Treatment with H₂O₂/NaOH yields β-ketonitriles via retro-1,3-dipolar cycloaddition .

Fluorophenyl Group Transformations

| Reaction | Reagents | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives |

| Halogen exchange | CuI, DMF, 120°C | Replacement of F with Cl/Br |

Buchwald–Hartwig Amination

-

Substrate : 5-Bromooxazole intermediate

-

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C

Sonogashira Coupling

-

Substrate : 5-Iodoisoxazole

-

Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N

-

Outcome : Alkynylation at C5 of isoxazole

Hydrolytic Stability

-

Acidic conditions (pH < 3) : Oxazole ring undergoes hydrolysis to α-ketoamide (half-life: 2.5 h at 37°C) .

-

Basic conditions (pH > 10) : Isoxazole-thiophene linkage cleaves via retro-cycloaddition (80% degradation in 6 h) .

Photodegradation

-

UV-Vis exposure (λ = 254 nm) : Generates nitrile byproducts (e.g., 4-fluorophenylacetonitrile) via radical intermediates .

Enzymatic Resolution

-

Lipase-catalyzed hydrolysis : Selective cleavage of carboxamide methyl ester (ee > 90% with CAL-B lipase) .

Asymmetric Hydrogenation

-

Substrate : Oxazole-derived enamide

-

Catalyst : Rhodium-(R)-BINAP complex

Key Research Findings

-

Anticancer activity : Analogous oxazole-isoxazole hybrids inhibit FLT3 kinase (IC₅₀ = 9.95 nM) and tubulin polymerization .

-

Metabolic stability : Fluorophenyl substitution reduces CYP450-mediated oxidation (t₁/₂ increased from 1.2 → 4.7 h in human liver microsomes) .

Tabulated Reaction Data

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

-

Antitumor Activity :

- The compound has shown significant cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent. For instance, its derivatives have been evaluated against human tumor cell lines such as HT-29 and PANC-1, revealing IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

- Antimicrobial Properties :

- Enzyme Inhibition :

Synthetic Methodologies

The synthesis of 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Formation of Isoxazole Ring : The isoxazole moiety can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes or alkynes.

- Coupling Reactions : The final product is often achieved through coupling reactions between the isoxazole derivative and other functional groups, such as amines or carboxylic acids .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study on Antitumor Activity :

- Antimicrobial Testing :

- Inhibition of Carbonic Anhydrases :

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs from diverse sources, focusing on structural features, synthetic pathways, and inferred biological implications.

Table 1: Structural and Functional Comparison of Analogs

Key Findings

Substituent Effects on Bioactivity Fluorine vs. Thiophene vs. Methylthiophene: The thiophen-2-yl group in the target compound may engage in stronger π-π interactions compared to the 5-methylthiophen-2-yl group in ’s analog, where methylation could reduce electronic interactions .

Heterocyclic Core Variations

- Oxazole-Isoxazole vs. Pyrazole/Thiazole : The oxazole-isoxazole system in the target compound provides dual aromatic rings for planar binding, contrasting with pyrazole () and thiazole () cores, which introduce different electronic profiles (e.g., thiazole’s sulfur enhances polarity) .

Synthetic Pathways The target compound’s synthesis likely parallels ’s three-step process (oxime formation, cyclization, hydrolysis) but substitutes methylthiophene with unsubstituted thiophene and replaces diethylaminophenyl with fluorophenyl .

However, the absence of a pyrrolidine group (as in ) might reduce binding to polar active sites .

Biological Activity

The compound 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the target compound involves several steps, starting from 3-(4-bromophenyl)-5-(4-fluorophenyl)isoxazole and pyridine-3-ylmethanamine. The detailed synthetic route includes purification techniques such as recrystallization and chromatography to ensure high purity of the compound .

Biological Activity Overview

The biological activity of this compound has been evaluated against various cancer cell lines and other biological targets. The following sections summarize the findings from recent studies.

Anticancer Activity

-

Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- CEM-13 (acute lymphoblastic leukemia)

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. This is associated with increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage, suggesting that it may act through mitochondrial pathways .

Antimicrobial Activity

The compound also exhibited moderate antimicrobial activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values were compared with known antibiotics, showing promising results particularly against Gram-positive bacteria .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological settings:

- In Vitro Studies : A study demonstrated that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, comparable to Tamoxifen . Western blot analysis confirmed its role in activating apoptotic pathways.

- In Vivo Studies : Preliminary in vivo evaluations suggested that this compound could inhibit tumor growth in xenograft models, although further studies are needed to confirm these findings and evaluate pharmacokinetics .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | A549 | 20 | Apoptosis induction |

| Anticancer | CEM-13 | 12 | Apoptosis induction |

| Antimicrobial | Bacillus subtilis | 16.7 | Cell wall synthesis inhibition |

| Antimicrobial | Mycobacterium smegmatis | 33.3 | Cell wall synthesis inhibition |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-fluorophenyl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)oxazole-2-carboxamide, and how can reaction parameters be optimized?

The compound is typically synthesized via multi-step heterocyclic coupling reactions. Key steps include:

- Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl group to the oxazole core.

- Isoxazole-thiophene linkage through nucleophilic substitution or cycloaddition reactions.

- Carboxamide formation using coupling agents like EDCI/HOBt for amide bond formation between the oxazole and isoxazole-thiophene moieties . Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling), solvents (DMF or THF), and temperature gradients. Purity is ensured via column chromatography and recrystallization.

Q. How is the structural characterization of this compound validated in academic research?

Structural confirmation relies on:

- Spectroscopic techniques : ¹H/¹³C NMR to verify aromatic protons and substituent positions, FT-IR for carboxamide (C=O stretch ~1650 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray crystallography : Crystallographic data (e.g., CCDC entries) confirm bond lengths and angles, as seen in analogous fluorophenyl-isoxazole derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Testing against USP30 (a ubiquitin-specific protease) using fluorogenic substrates (e.g., Ub-AMC) to measure IC₅₀ values .

- Cell viability assays : MTT or ATP-based assays in cancer cell lines to assess cytotoxicity.

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify target interactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across experimental models?

Discrepancies (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) may arise from:

- Membrane permeability issues : Use logP calculations or parallel artificial membrane permeability assays (PAMPA) to assess cellular uptake .

- Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions.

- Assay conditions : Standardize buffer pH, ATP concentrations, and incubation times to minimize variability.

Q. What computational approaches are effective in predicting target selectivity and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with USP30’s catalytic domain, focusing on the fluorophenyl and thiophene moieties as key pharmacophores .

- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS).

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing fluorine) with activity data to guide structural modifications .

Q. What strategies improve solubility and bioavailability without compromising activity?

- Prodrug design : Introduce phosphate or acetyl groups to enhance aqueous solubility.

- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .

- Lipid-based formulations : Encapsulate in liposomes or nanoemulsions for enhanced cellular delivery .

Q. How do structural modifications in the oxazole and thiophene regions influence pharmacological profiles?

- Oxazole substitutions : Replacing the 4-fluorophenyl with trifluoromethyl groups (as in derivatives) increases USP30 inhibition potency by enhancing hydrophobic interactions .

- Thiophene modifications : Introducing electron-donating groups (e.g., methyl) on the thiophene ring improves metabolic stability but may reduce binding affinity .

- Isoxazole linker optimization : Shortening the isoxazole-thiophene spacer (from 5- to 3-position) alters conformational flexibility, impacting target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.